![molecular formula C12H9ClN4O3S2 B2491216 2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide CAS No. 850937-46-1](/img/structure/B2491216.png)

2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

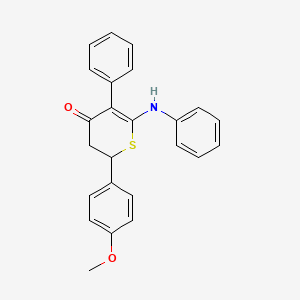

Compounds containing 1,3,4-oxadiazole rings are of significant interest due to their diverse pharmacological properties and roles in various chemical reactions. The specific arrangement of the 1,3,4-oxadiazole moiety adjacent to acetamide functionalities often contributes to the compound's biological activity and chemical stability.

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of 1,3,4-oxadiazole rings through cyclization reactions, starting from hydrazides and carboxylic acids or esters. Subsequent thionation and amidation steps may be involved to introduce the thioether and acetamide functionalities, respectively (Ramalingam et al., 2019).

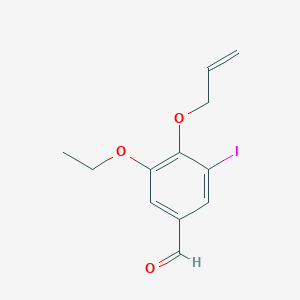

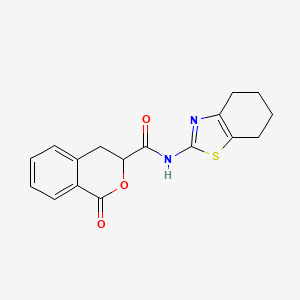

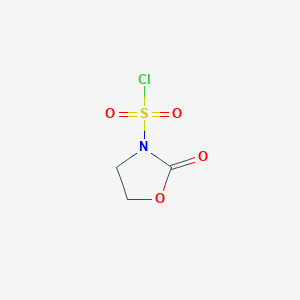

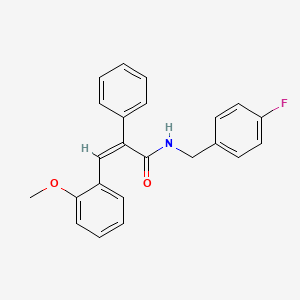

Molecular Structure Analysis

Characterization techniques such as NMR, IR, and mass spectrometry are commonly used to confirm the molecular structure of synthesized compounds. These methods provide insights into the arrangement of atoms and the presence of functional groups within the molecule.

Chemical Reactions and Properties

The presence of the 1,3,4-oxadiazole ring and acetamide group in a molecule can influence its reactivity towards nucleophiles and electrophiles, potentially facilitating a variety of chemical transformations. These compounds may undergo reactions such as N-alkylation, acylation, and sulfonation under specific conditions.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are typically determined experimentally. These properties are influenced by the molecular structure and can affect the compound's application and handling.

Chemical Properties Analysis

The chemical stability, reactivity, and potential biological activities of these compounds can be assessed through various analytical and bioassay techniques. Studies often explore the antimicrobial, anticancer, and enzyme inhibitory activities of compounds containing the 1,3,4-oxadiazole moiety and acetamide functionalities (Lelyukh et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to the chemical structure of interest often targets antimicrobial properties. For instance, compounds with a core structure of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides exhibit significant antibacterial activity, showcasing their potential in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, synthesis and evaluation of isoxazole-substituted 1,3,4-oxadiazoles have been achieved, with some compounds displaying notable in vitro antimicrobial activity against a range of bacterial and fungal strains, highlighting their relevance in medical research aimed at combating microbial resistance (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).

Anticancer and Antiangiogenic Effects

The exploration of novel thioxothiazolidin-4-one derivatives, including those with oxadiazole and isoxazole moieties, has demonstrated significant in vivo anticancer and antiangiogenic effects in mouse tumor models. These compounds have shown promise in reducing tumor volume and cell proliferation while enhancing the life span of tumor-bearing mice, indicating potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

Analgesic Activity

Research into acetamide derivatives, including those containing oxadiazole rings, has revealed potential analgesic properties. Studies involving various animal models have demonstrated significant reduction in pain responses, without adversely affecting motor coordination, suggesting these compounds as promising candidates for the development of new analgesics (Kaplancıklı et al., 2012).

Neurogenic Potential and Anti-inflammatory Effects

Certain derivatives exhibit neurogenic potential, promoting differentiation of neural stem cells into neuronal phenotypes, which could be beneficial in neurodegenerative diseases treatment strategies. Additionally, some compounds have shown significant anti-inflammatory activities, which could be explored further for therapeutic applications in conditions characterized by inflammation (de la Fuente Revenga et al., 2015).

Propiedades

IUPAC Name |

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O3S2/c1-6-4-9(17-20-6)14-10(18)5-21-12-16-15-11(19-12)7-2-3-8(13)22-7/h2-4H,5H2,1H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRQCXNXEXGTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)

![4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2491142.png)

![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)

![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2491149.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)